molecular formula C22H25N3O4S B10979750 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10979750
M. Wt: 427.5 g/mol
InChI Key: FYWSWMOUCHITMU-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, an indole moiety, and a propanamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazinane Ring: This can be achieved through a cyclization reaction involving a suitable sulfonamide and an appropriate aldehyde or ketone under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the thiazinane and indole moieties with a propanamide linker using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or alkylation, using reagents like nitric acid, halogens, or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine), alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitrated, halogenated, or alkylated indole derivatives

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as apoptosis, cell cycle regulation, and DNA repair mechanisms, resulting in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
  • **N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-hydroxy-1H-indol-1-yl)propanamide

Uniqueness

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C22H25N3O4S/c1-29-21-9-5-8-20-19(21)10-13-24(20)14-11-22(26)23-17-6-4-7-18(16-17)25-12-2-3-15-30(25,27)28/h4-10,13,16H,2-3,11-12,14-15H2,1H3,(H,23,26)

InChI Key

FYWSWMOUCHITMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

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